N-allyl-N'-(2,4-dichlorobenzyl)ethanediamide
Overview
Description
N-allyl-N'-(2,4-dichlorobenzyl)ethanediamide, commonly known as ADA-1, is a chemical compound that has been studied extensively for its potential applications in scientific research. ADA-1 is a member of the family of N-alkyl-N'-(2,4-dichlorobenzyl)ethanediamides, which are known to have a variety of biological activities. In
Mechanism of Action
The mechanism of action of ADA-1 is not fully understood. However, it is believed that ADA-1 forms stable complexes with metal ions and drugs, which can alter their properties and activities. The formation of these complexes may also affect the interactions between the metal ions or drugs and their targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADA-1 are not well studied. However, it is believed that ADA-1 may have potential applications in the fields of catalysis, electrochemistry, and drug delivery.
Advantages and Limitations for Lab Experiments
One of the main advantages of ADA-1 is its ability to form stable complexes with metal ions and drugs. This property makes it a potentially useful ligand for various applications. However, one of the limitations of ADA-1 is its relatively high cost compared to other ligands.
Future Directions
There are several future directions for research on ADA-1. One area of research could be the optimization of the synthesis method to produce higher yields and purity. Another area of research could be the characterization of the metal ion and drug complexes formed by ADA-1. Finally, the potential applications of ADA-1 in drug delivery and other fields could be further explored.
Scientific Research Applications
ADA-1 has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a ligand for metal ions. ADA-1 has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc. These complexes have been studied for their potential applications in catalysis, electrochemistry, and other fields.
In addition to its use as a metal ion ligand, ADA-1 has also been studied for its potential applications in drug delivery. ADA-1 has been shown to form stable complexes with various drugs, including anticancer drugs and antibiotics. These complexes have been studied for their potential applications in targeted drug delivery.
properties
IUPAC Name |
N'-[(2,4-dichlorophenyl)methyl]-N-prop-2-enyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-2-5-15-11(17)12(18)16-7-8-3-4-9(13)6-10(8)14/h2-4,6H,1,5,7H2,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGQHPNXAZTDHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2,4-dichlorophenyl)methyl]-N-prop-2-enyloxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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